2,8-Dimethyl-1,7-naphthyridin-4(1H)-one
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Overview
Description
2,8-Dimethyl-1,7-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure often imparts unique chemical properties, making them valuable in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-1,7-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-1,7-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-1,7-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridine: A parent compound with similar structural features.
2,6-Dimethyl-1,7-naphthyridin-4(1H)-one: A closely related compound with different methyl group positions.
Quinolines: Another class of heterocyclic compounds with similar nitrogen-containing ring structures.
Uniqueness
2,8-Dimethyl-1,7-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 8 can affect the compound’s electronic properties and steric interactions, distinguishing it from other naphthyridine derivatives.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,8-dimethyl-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-5-9(13)8-3-4-11-7(2)10(8)12-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
FFCKIOPUDHGQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=NC=C2)C |
Origin of Product |
United States |
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